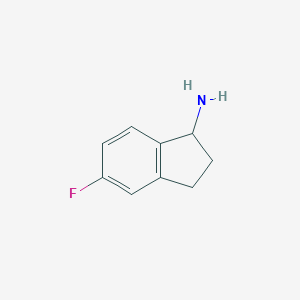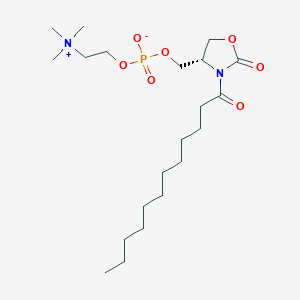
Oxazolidinone-PC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolidinone-PC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a type of oxazolidinone derivative that has been studied for its ability to inhibit bacterial growth and its potential use as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Oxazolidinone-PC involves the inhibition of bacterial protein synthesis. It targets the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting the elongation of the peptide chain. This leads to the inhibition of bacterial growth and eventual cell death.
Efectos Bioquímicos Y Fisiológicos
Oxazolidinone-PC has been shown to have minimal toxicity in vitro and in vivo. It has a low affinity for mammalian ribosomes, which reduces the risk of toxicity to human cells. In addition, it has been shown to have a low potential for drug-drug interactions, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Oxazolidinone-PC in lab experiments is its broad-spectrum activity against Gram-positive bacteria. It has also been shown to have a low potential for the development of resistance, making it a potentially valuable addition to the arsenal of antibiotics. However, one of the limitations of Oxazolidinone-PC is its high cost of production, which may limit its availability for widespread use.
Direcciones Futuras
There are several potential future directions for research on Oxazolidinone-PC. One area of focus is the development of new synthetic methods that can reduce the cost of production. Another area of focus is the investigation of its potential use as an anticancer agent. Further studies are also needed to explore its potential for the treatment of other bacterial infections, such as tuberculosis and pneumonia.
Conclusion:
In conclusion, Oxazolidinone-PC is a promising chemical compound that has potential applications in various fields of scientific research. Its antibacterial properties and low toxicity make it a potentially valuable addition to the arsenal of antibiotics. Further research is needed to explore its full potential and to develop new synthetic methods that can reduce the cost of production.
Métodos De Síntesis
The synthesis of Oxazolidinone-PC involves the reaction of an oxazolidinone derivative with a phosphorus-containing compound. The reaction is typically carried out in the presence of a catalyst, such as palladium or copper, under mild reaction conditions. The resulting product is a white to off-white solid that is soluble in polar solvents.
Aplicaciones Científicas De Investigación
Oxazolidinone-PC has been studied extensively for its potential application in the treatment of bacterial infections. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition to its antibacterial properties, Oxazolidinone-PC has also been studied for its potential use as an anticancer agent.
Propiedades
Número CAS |
153531-48-7 |
|---|---|
Nombre del producto |
Oxazolidinone-PC |
Fórmula molecular |
C21H41N2O7P |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
[(4S)-3-dodecanoyl-2-oxo-1,3-oxazolidin-4-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C21H41N2O7P/c1-5-6-7-8-9-10-11-12-13-14-20(24)22-19(17-28-21(22)25)18-30-31(26,27)29-16-15-23(2,3)4/h19H,5-18H2,1-4H3/t19-/m0/s1 |
Clave InChI |
GFWOXNLXNCLUMK-IBGZPJMESA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N1[C@@H](COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C |
Sinónimos |
3-dodecanoyl-4-phosphatidylcholino-hydroxymethyl-2-oxazolidinone 3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone 3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone, (R)-isomer oxazolidinone-PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
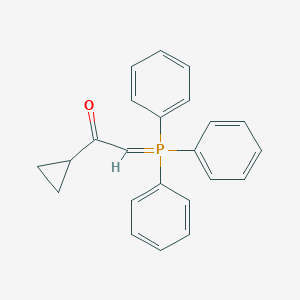
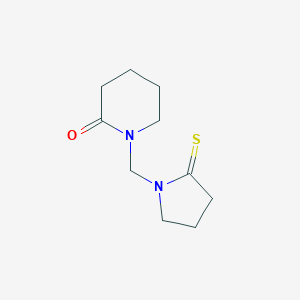
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
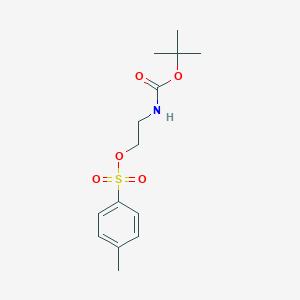
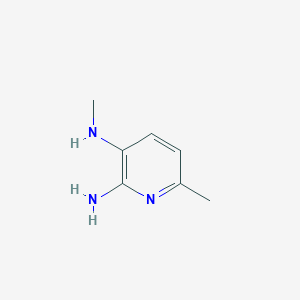
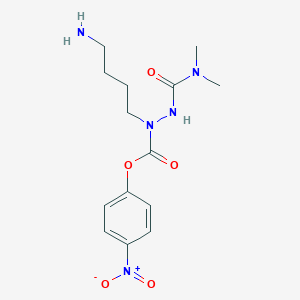
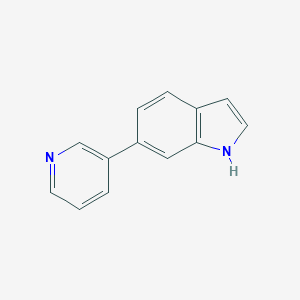
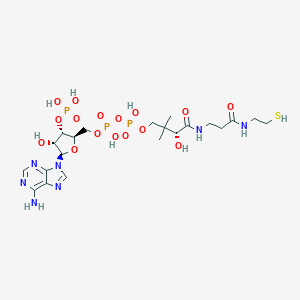
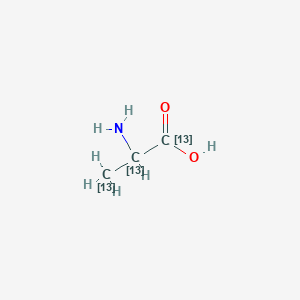
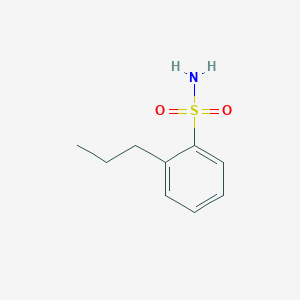
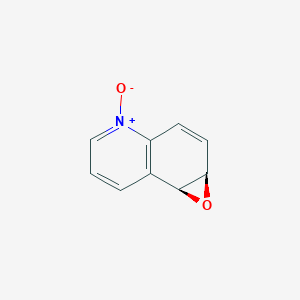
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)
